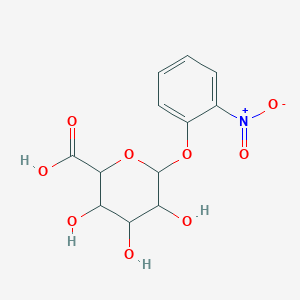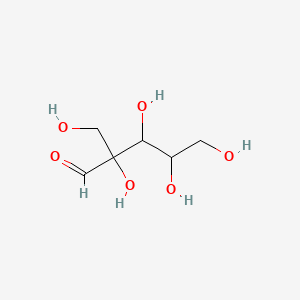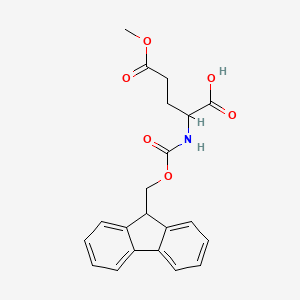
Fmoc-L-Glutamic acid-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Glutamic acid-methyl ester: is a derivative of glutamic acid, an important amino acid in biochemistry. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino function, allowing for selective reactions at other sites.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Glutamic acid-methyl ester typically involves the protection of the amino group with the Fmoc group and the esterification of the carboxyl group. One common method includes reacting L-glutamic acid with Fmoc chloride in the presence of a base like sodium bicarbonate, followed by esterification with methanol under acidic conditions .
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of protective groups like Fmoc is crucial in preventing side reactions and ensuring the correct sequence of amino acids .
化学反応の分析
Types of Reactions: Fmoc-L-Glutamic acid-methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the carboxylic acid using mild acidic or basic conditions.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF is commonly used for deprotection.
Ester Hydrolysis: Calcium iodide has been used as a green reagent for ester hydrolysis.
Major Products Formed:
Fmoc Removal: The major product is the free amino acid with the Fmoc group removed.
Ester Hydrolysis: The major product is the free carboxylic acid.
科学的研究の応用
Chemistry: Fmoc-L-Glutamic acid-methyl ester is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and probes .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It is also employed in the synthesis of peptide vaccines and therapeutic peptides .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides and proteins for therapeutic use. It is also used in the production of diagnostic reagents and biochemical assays .
作用機序
The mechanism of action of Fmoc-L-Glutamic acid-methyl ester primarily involves its role as a nucleophile in peptide synthesis. The Fmoc group protects the amino function, allowing for selective reactions at other sites. During peptide synthesis, the Fmoc group is removed under basic conditions, exposing the amino group for further reactions .
類似化合物との比較
- Fmoc-L-Glutamic acid 5-allyl ester
- Fmoc-L-Glutamic acid 5-tert-butyl ester
- Fmoc-L-Aspartic acid alpha-tert-butyl ester
- Fmoc-N’-methyltrityl-L-lysine
Uniqueness: Fmoc-L-Glutamic acid-methyl ester is unique due to its specific protective groups and esterification, which make it particularly suitable for SPPS. Its methyl ester group provides stability and ease of hydrolysis, making it a versatile building block in peptide synthesis .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULINAWEYRMHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene (acc to CAS)](/img/structure/B13389991.png)
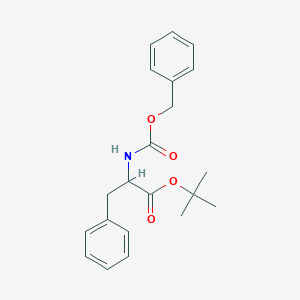


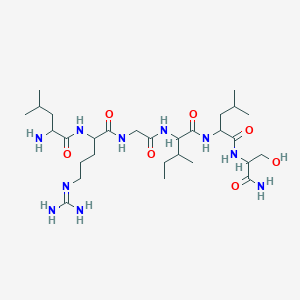
![N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B13390026.png)

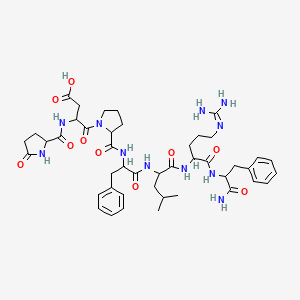
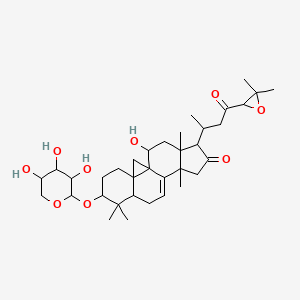
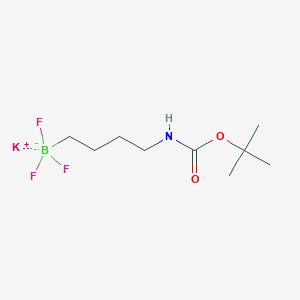
![3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid](/img/structure/B13390063.png)
